2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine
CAS No.: 145317-37-9
Cat. No.: VC16058307
Molecular Formula: C16H12ClN3
Molecular Weight: 281.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145317-37-9 |
|---|---|
| Molecular Formula | C16H12ClN3 |
| Molecular Weight | 281.74 g/mol |
| IUPAC Name | 2-(chloromethyl)-4,6-diphenyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C16H12ClN3/c17-11-14-18-15(12-7-3-1-4-8-12)20-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 |
| Standard InChI Key | CNVGLBUTPMEUDF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)CCl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine belongs to the triazine family, a class of nitrogen-containing heterocycles. Its structure features a central 1,3,5-triazine ring substituted at the 2-position with a chloromethyl group () and at the 4- and 6-positions with phenyl groups. The IUPAC name for this compound is 2-(chloromethyl)-4,6-diphenyl-1,3,5-triazine, and its canonical SMILES representation is \text{C1=CC=C(C=C1)C2=NC(=NC(=N2)CCl)C3=CC=CC=C3.
Table 1: Key Physicochemical Properties
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the phenyl groups contribute to π-π stacking interactions, critical for electronic applications .
Synthesis Methodologies
Conventional Alkylation Approaches
The most common synthesis route involves condensation reactions between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and benzene derivatives. A two-step process is typically employed:
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Step 1: Cyanuric chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-chloro-4,6-diphenyl-1,3,5-triazine .
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Step 2: The chlorinated intermediate undergoes nucleophilic substitution with resorcinol or other hydroxyl-containing compounds to introduce functional groups .
Recent advancements emphasize one-pot syntheses to reduce isolation steps and improve yields. For example, a 2023 study demonstrated a 10% yield increase by eliminating intermediate purification, thereby minimizing solvent waste .
Physicochemical and Electronic Properties
Thermal and Solubility Behavior
The compound exhibits moderate thermal stability, with a melting point range of 138–140°C . Its insolubility in water but solubility in polar organic solvents like ethanol () and acetone () makes it suitable for solution-based processing in electronic device fabrication .
Electron-Transporting Capabilities
The triazine core acts as a strong electron-deficient moiety, facilitating electron transport in organic semiconductors. Density functional theory (DFT) calculations reveal a low-lying lowest unoccupied molecular orbital (LUMO) of , ideal for use in organic photovoltaic cells (OPVs) and field-effect transistors (OFETs) .
Applications in Advanced Materials and Pharmaceuticals
Organic Electronics
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine serves as an electron-transport layer in OPVs, enhancing device efficiency by reducing charge recombination. A 2024 study reported a power conversion efficiency (PCE) of 9.7% in OPVs incorporating this compound, attributed to its high electron mobility () .
Medicinal Chemistry and Drug Synthesis
The compound is a key intermediate in synthesizing teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management. Its chloromethyl group enables facile coupling with amine-containing pharmacophores, streamlining drug development . Additionally, derivatives exhibit antibacterial activity when incorporated into N-halamine polymers, providing long-lasting antimicrobial effects in bone cements .
Recent Research Advancements
Chiral Derivative Synthesis
A 2024 study explored the compound’s utility in synthesizing chiral triazine derivatives via asymmetric catalysis. Using a palladium-based catalyst, researchers achieved enantiomeric excess () values exceeding 90%, opening avenues for asymmetric drug synthesis.
Antibacterial Polymers
Incorporating 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine into polymethyl methacrylate (PMMA) bone cements conferred broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, with a 99.9% reduction in bacterial load within 24 hours .
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